molecular formula C13H19N3 B14875029 (6-Cyclopentyl-2-cyclopropylpyrimidin-4-yl)methanamine

(6-Cyclopentyl-2-cyclopropylpyrimidin-4-yl)methanamine

Cat. No.: B14875029
M. Wt: 217.31 g/mol
InChI Key: MNOPDSYEVLIQKS-UHFFFAOYSA-N
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Description

(6-Cyclopentyl-2-cyclopropylpyrimidin-4-yl)methanamine is a chemical compound with a unique structure that includes cyclopentyl and cyclopropyl groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Cyclopentyl-2-cyclopropylpyrimidin-4-yl)methanamine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as amidines and β-diketones.

    Introduction of Cyclopentyl and Cyclopropyl Groups: The cyclopentyl and cyclopropyl groups are introduced through alkylation reactions using suitable alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(6-Cyclopentyl-2-cyclopropylpyrimidin-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(6-Cyclopentyl-2-cyclopropylpyrimidin-4-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug discovery.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-Cyclopentyl-2-cyclopropylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (6-Cyclopropylpyrimidin-4-yl)methanamine: A similar compound with a cyclopropyl group instead of cyclopentyl.

    (6-Cyclopentylpyrimidin-4-yl)methanamine: A compound with only a cyclopentyl group attached to the pyrimidine ring.

Uniqueness

(6-Cyclopentyl-2-cyclopropylpyrimidin-4-yl)methanamine is unique due to the presence of both cyclopentyl and cyclopropyl groups, which may confer distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C13H19N3

Molecular Weight

217.31 g/mol

IUPAC Name

(6-cyclopentyl-2-cyclopropylpyrimidin-4-yl)methanamine

InChI

InChI=1S/C13H19N3/c14-8-11-7-12(9-3-1-2-4-9)16-13(15-11)10-5-6-10/h7,9-10H,1-6,8,14H2

InChI Key

MNOPDSYEVLIQKS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NC(=NC(=C2)CN)C3CC3

Origin of Product

United States

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